AC710 Mesylate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]-5-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxypyridine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O4.CH4O3S/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4;1-5(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMMSMBRVDYUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351522-05-8 | |
| Record name | 2-Pyridinecarboxamide, N-[4-[[[[5-(1,1-dimethylethyl)-3-isoxazolyl]amino]carbonyl]amino]phenyl]-5-[(1-ethyl-2,2,6,6-tetramethyl-4-piperidinyl)oxy]-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351522-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
AC710 Mesylate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC710 mesylate is a potent, orally bioavailable inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases. Its discovery marked a significant advancement in the development of targeted therapies for a range of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, tailored for researchers and professionals in the field of drug development.
Discovery and Preclinical Development
AC710 was identified through a systematic lead optimization program aimed at improving the physicochemical and pharmacokinetic properties of a globally selective kinase inhibitor scaffold. The initial lead molecule underwent structural modifications to enhance its potency and selectivity, culminating in the selection of compound 22b, later designated as AC710.[1] The mesylate salt form was chosen to improve aqueous solubility and oral bioavailability.[2]
Preclinical evaluation of AC710 demonstrated its efficacy in various disease models. In a mouse tumor xenograft model using the human leukemia cell line MV4-11, which is dependent on the FLT3 kinase, AC710 induced complete tumor regression at doses of 3 and 30 mg/kg.[2][3] Furthermore, in a mouse model of collagen-induced arthritis, AC710 exhibited a significant, dose-dependent reduction in joint swelling and inflammation, with efficacy comparable or superior to dexamethasone at well-tolerated doses.[3] These promising preclinical results, coupled with a favorable in vivo tolerability profile in rats, led to the selection of AC710 as a preclinical development candidate.[1][2]
Mechanism of Action and Signaling Pathways
AC710 is a globally selective inhibitor of the PDGFR family of receptor tyrosine kinases.[1] It exhibits potent inhibitory activity against several key kinases implicated in cancer and inflammation.
Target Kinase Inhibition
AC710 demonstrates low nanomolar potency against the following kinases:
| Target Kinase | Kd (nM) |
| FLT3 | 0.6 |
| CSF1R | 1.57 |
| KIT | 1.0 |
| PDGFRα | 1.3 |
| PDGFRβ | 1.0 |
Table 1: Kinase inhibition profile of AC710.[3]
By inhibiting these kinases, AC710 disrupts the downstream signaling cascades that drive cell proliferation, survival, and inflammation. The following diagrams illustrate the key signaling pathways modulated by AC710.
Synthesis of this compound
The synthesis of AC710 can be achieved through a multi-step process, beginning with the coupling of key intermediates. While the specific, detailed protocol for AC710 is proprietary, a general synthetic scheme based on the synthesis of structurally related compounds is presented below.
References
AC710 Mesylate: A Comprehensive Technical Guide to its Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC710 Mesylate is a potent and orally bioavailable small molecule inhibitor targeting the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases. This family of receptor tyrosine kinases (RTKs), which includes PDGFRα, PDGFRβ, KIT, FMS-like tyrosine kinase 3 (FLT3), and Colony-Stimulating Factor 1 Receptor (CSF1R), plays a crucial role in regulating cell proliferation, differentiation, survival, and migration. Dysregulation of these signaling pathways is implicated in various pathologies, including cancer and inflammatory diseases. This technical guide provides an in-depth overview of the target profile and selectivity of this compound, presenting key data, experimental methodologies, and an exploration of the associated signaling pathways.
Target Profile and Potency
This compound exhibits high-affinity binding and potent inhibitory activity against the members of the PDGFR kinase family. The primary targets of AC710 are FLT3, CSF1R, KIT, PDGFRα, and PDGFRβ.
Quantitative Inhibition Data
The following tables summarize the in vitro potency of this compound against its primary kinase targets, presented as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50).
| Target Kinase | Kd (nM) |
| FLT3 | 0.6 |
| KIT | 1.0 |
| PDGFRβ | 1.0 |
| PDGFRα | 1.3 |
| CSF1R | 1.57 |
| Table 1: Dissociation Constants (Kd) of this compound for Target Kinases. |
| Target Kinase | IC50 (nM) |
| KIT | 1.2 |
| FLT3 | 2.0 |
| PDGFRβ | 7.7 |
| CSF1R | 10.5 |
| Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound for Target Kinases. |
Selectivity Profile
A key attribute of this compound is its high degree of selectivity. This selectivity minimizes off-target effects, a critical factor in the development of safe and effective therapeutics.
KinomeScan Selectivity
While a comprehensive KinomeScan profile is not publicly available, a selectivity score (S(10)) of 0.033 has been reported for a related compound across a panel of 386 distinct kinases, indicating a very high degree of selectivity. This suggests that this compound has a focused inhibitory activity against the PDGFR family with minimal interaction with other kinases.
Cytochrome P450 Inhibition
To assess the potential for drug-drug interactions, the inhibitory activity of this compound against key cytochrome P450 (CYP) enzymes was evaluated. The results demonstrate a clean safety profile in this regard.
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 40 |
| CYP2C9 | > 40 |
| CYP2C19 | > 40 |
| CYP2D6 | > 40 |
| CYP3A4 | > 40 |
| Table 3: this compound Inhibition of Cytochrome P450 Isoforms. |
Signaling Pathways
This compound exerts its biological effects by inhibiting the downstream signaling cascades initiated by the PDGFR family of kinases. These pathways are central to cell growth, proliferation, and survival. The primary signaling axes affected are the PI3K/AKT, MAPK/ERK, and STAT pathways.
PDGFR/KIT/CSF1R Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of PDGFR, KIT, and CSF1R, and the point of inhibition by this compound.
FLT3 Signaling Pathway
The following diagram depicts the FLT3 signaling pathway and its inhibition by this compound. Constitutive activation of FLT3 due to mutations is a key driver in certain leukemias.
AC710 Mesylate: A Potent Dual Inhibitor of FLT3 and CSF1R Kinase Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AC710 mesylate is a potent and selective small molecule inhibitor targeting the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases, with particularly high affinity for FMS-like tyrosine kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Activating mutations in FLT3 are a common driver in acute myeloid leukemia (AML), making it a key therapeutic target.[1] Simultaneously, CSF1R plays a crucial role in the proliferation and differentiation of monocytes and macrophages, which are implicated in various cancers and inflammatory diseases.[1] The dual inhibitory activity of this compound against both FLT3 and CSF1R suggests its potential as a therapeutic agent in these contexts. This technical guide provides a comprehensive overview of the biochemical and cellular activity of this compound, detailed experimental protocols for its evaluation, and a visual representation of the relevant signaling pathways.
Quantitative Data on Kinase Inhibition
This compound demonstrates potent inhibition of both FLT3 and CSF1R, as determined by biochemical kinase assays. The dissociation constants (Kd) highlight the high affinity of the compound for these kinases.
| Kinase Target | Dissociation Constant (Kd) (nM) |
| FLT3 | 0.6[1] |
| CSF1R | 1.57[1] |
Signaling Pathways
To understand the mechanism of action of this compound, it is essential to visualize the signaling cascades initiated by FLT3 and CSF1R.
References
AC710 Mesylate: A Preclinical Development Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical development of AC710 mesylate, a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases. This document summarizes key findings from in vitro and in vivo studies, including data on its mechanism of action, pharmacodynamics, pharmacokinetics, and initial safety profile. All quantitative data is presented in structured tables, and detailed experimental methodologies for key studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Mechanism of Action: Inhibition of PDGFR-Family Kinases
AC710 is a small molecule inhibitor targeting the platelet-derived growth factor receptor (PDGFR) family of receptor tyrosine kinases. This family includes PDGFRα and PDGFRβ, as well as other structurally related kinases such as colony-stimulating factor-1 receptor (CSF1R), FMS-like tyrosine kinase 3 (FLT3), and stem cell factor receptor (KIT).[1] These receptors are crucial regulators of cellular processes including proliferation, survival, differentiation, and migration.[2][3] Dysregulation of signaling through these kinases is implicated in various pathologies, including cancer and inflammatory diseases.[1][2]
AC710 exerts its therapeutic effects by binding to the ATP-binding pocket of these kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of intracellular signaling can lead to the inhibition of tumor growth and a reduction in inflammatory processes.[1]
Below is a diagram illustrating the simplified signaling pathway of the PDGFR family and the point of intervention by AC710.
Pharmacodynamics: In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in a mouse tumor xenograft model and a mouse collagen-induced arthritis (CIA) model.[1]
Mouse Tumor Xenograft Model
In a murine leukemia (M-NFS-60) xenograft model, orally administered AC710 demonstrated dose-dependent inhibition of tumor cell proliferation.[1]
Table 1: Efficacy of this compound in M-NFS-60 Mouse Xenograft Model
| Dose (mg/kg) | Outcome | Reference |
| 30 | Maximal effect observed, consistent with higher exposure compared to a precursor compound. | [1] |
Mouse Collagen-Induced Arthritis (CIA) Model
AC710 was assessed prophylactically in a mouse model of collagen-induced arthritis, a well-established model for rheumatoid arthritis. The compound showed a significant, dose-dependent reduction in disease severity as measured by paw clinical scores.[1]
Table 2: Efficacy of this compound in Mouse Collagen-Induced Arthritis (CIA) Model
| Dose (mg/kg) | Dosing Regimen | Outcome | Reference |
| 3 | Once daily for 15 days | Significant impact on disease in a dose-dependent fashion. | [1] |
| 10 | Once daily for 15 days | Equivalent or slightly better efficacy in reducing joint swelling and inflammation than dexamethasone. | [1] |
| 30 | Once daily for 15 days | Equivalent or slightly better efficacy in reducing joint swelling and inflammation than dexamethasone. | [1] |
Pharmacokinetics
Pharmacokinetic properties of this compound were assessed in rats, demonstrating improved characteristics over precursor compounds.
Table 3: Physicochemical and Pharmacokinetic Properties of this compound and a Precursor Compound (18b)
| Compound | Aqueous Solubility (µg/mL in water) |
| AC710 (22b) | >1000 |
| 18b | 1134 |
Note: Detailed pharmacokinetic parameters such as clearance and oral bioavailability for AC710 were qualitatively described as improved but specific values were not provided in the primary source material.[1]
Toxicology
An initial in vivo tolerability study was conducted in rats to assess the safety profile of this compound.
Table 4: 7-Day In Vivo Tolerability Study of this compound in Rats
| Dose (mg/kg) | Observations | Outcome | Reference |
| 200 | Animals were clinically normal. | Well-tolerated | [1] |
| 800 | Diarrhea, body weight loss, and death were observed. | Not tolerated | [1] |
Note: This is a summary of a short-term tolerability study. A comprehensive toxicology profile would require more extensive studies.
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments cited. It is important to note that the primary publication refers to its supplementary information for full experimental details, which was not publicly accessible. Therefore, the following protocols are based on the information provided in the main text of the publication and supplemented with established, generic protocols for these models.
Mouse M-NFS-60 Xenograft Study Workflow
The following diagram outlines the general workflow for the in vivo efficacy study in a mouse xenograft model.
Protocol:
-
Cell Culture: M-NFS-60, a murine myeloid leukemia cell line, is cultured in appropriate media supplemented with growth factors.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) are used to prevent rejection of the murine tumor cells. Animals are acclimated for at least one week prior to the study.
-
Tumor Implantation: A suspension of M-NFS-60 cells is injected subcutaneously or intraperitoneally into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size, monitored by caliper measurements.
-
Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. This compound is administered orally at the specified doses (e.g., 30 mg/kg) daily for a defined period. The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes are measured regularly throughout the study. Body weight and general health of the animals are also monitored.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Mouse Collagen-Induced Arthritis (CIA) Study Workflow
The diagram below illustrates the workflow for the collagen-induced arthritis study.
References
The Role of AC710 Mesylate (Quizartinib) in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, which is associated with a particularly poor prognosis.[1] AC710 Mesylate, also known as Quizartinib, is a highly potent and selective second-generation FLT3 inhibitor that has demonstrated significant clinical efficacy in this patient population. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to the use of Quizartinib in the treatment of FLT3-ITD positive AML.
Introduction to this compound (Quizartinib)
Quizartinib is an oral, small-molecule tyrosine kinase inhibitor (TKI) developed to specifically target FLT3.[2][3] Its high potency and selectivity for FLT3 distinguish it from earlier generation, multi-kinase inhibitors.[3] The development of Quizartinib represents a significant advancement in targeted therapy for AML, offering a new therapeutic option for a patient population with a high unmet medical need.[1][2]
Mechanism of Action
Quizartinib functions by competitively binding to the ATP-binding pocket of the FLT3 receptor, thereby inhibiting its autophosphorylation and subsequent activation.[4] This blockade of FLT3 signaling disrupts downstream pathways crucial for leukemic cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[4][5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-ITD-driven AML cells.[4][6]
Signaling Pathway of FLT3 Inhibition by Quizartinib
Caption: Diagram of the FLT3 signaling pathway and its inhibition by Quizartinib.
Quantitative Preclinical Data
Kinase Selectivity Profile
Quizartinib and its active metabolite, AC886, exhibit high affinity and selectivity for FLT3. A kinase selectivity profiling against over 400 kinases demonstrated that Quizartinib and AC886 bind with high affinity to FLT3.[7][8]
| Kinase | Quizartinib Kd (nM) | AC886 Kd (nM) | Midostaurin Kd (nM) | Gilteritinib Kd (nM) | Sorafenib Kd (nM) |
| FLT3 | 3.3 | 1.1 | 7.9 | 1.0 | 5.9 |
| KIT | 4.8 | <1 | - | - | - |
| PDGFRα | >100 | >100 | <1 | - | - |
| MEK5 | >100 | >100 | <1 | - | - |
| ULK2 | >100 | >100 | <1 | - | - |
| ALK | >100 | >100 | - | <1 | - |
| Data sourced from a kinase selectivity profiling study.[7] |
In Vitro Cellular Activity
Quizartinib demonstrates potent inhibition of FLT3 phosphorylation and cell proliferation in AML cell lines harboring the FLT3-ITD mutation.[3][7]
| Cell Line | FLT3 Mutation | Quizartinib IC50 (nM) - Cell Viability | Quizartinib IC50 (nM) - FLT3 Phosphorylation |
| MV4-11 | FLT3-ITD | 0.40 | 0.50 |
| MOLM-13 | FLT3-ITD | 0.89 | - |
| MOLM-14 | FLT3-ITD | 0.73 | - |
| RS4;11 | FLT3-WT | - | 4.2 |
| IC50 values for cell viability and FLT3 phosphorylation inhibition.[7][9] |
Clinical Efficacy: The QuANTUM-First Trial
The QuANTUM-First trial was a randomized, double-blind, placebo-controlled, phase 3 study that evaluated the efficacy and safety of Quizartinib in combination with standard induction and consolidation chemotherapy in adult patients with newly diagnosed FLT3-ITD-positive AML.[10][11]
| Outcome Measure | Quizartinib + Chemotherapy (n=268) | Placebo + Chemotherapy (n=271) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (months) | 31.9 | 15.1 | 0.776 (0.615 - 0.979) | 0.0324 |
| Complete Remission (CR) Rate | 55% | 55% | - | - |
| Median Duration of CR (months) | 38.6 | 12.4 | - | - |
| Composite Complete Remission (CRc) Rate | 71.6% | 64.9% | - | - |
| Key efficacy outcomes from the QuANTUM-First trial.[10] |
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the binding affinity (Kd) of Quizartinib for various kinases.
Methodology:
-
Kinase Panel Screening: A competitive binding assay is performed using a panel of over 400 purified human kinases.
-
Test Compound: Quizartinib is serially diluted to a range of concentrations.
-
Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized, broad-spectrum kinase inhibitor from the kinase active site. The amount of kinase bound to the immobilized inhibitor is measured.
-
Data Analysis: The Kd values are calculated from the dose-response curves.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining the kinase selectivity of Quizartinib.
Cell-Based Assays
Objective: To assess the effect of Quizartinib on cell viability and FLT3 phosphorylation in AML cell lines.
Methodology:
-
Cell Culture: FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Viability Assay (MTT):
-
Cells are seeded in 96-well plates and treated with increasing concentrations of Quizartinib for 72 hours.
-
MTT reagent is added, and after incubation, the formazan product is solubilized.
-
Absorbance is measured at 570 nm, and IC50 values are calculated.[12]
-
-
Western Blotting for FLT3 Phosphorylation:
-
Cells are treated with Quizartinib for a specified time (e.g., 2 hours).
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-FLT3 and total FLT3.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and bands are visualized using an enhanced chemiluminescence (ECL) system.[13][14][15]
-
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of Quizartinib in a preclinical in vivo model of AML.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NU/NU) are used.
-
Tumor Implantation: Human AML cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are established, mice are treated with vehicle control or Quizartinib administered orally at specified doses and schedules (e.g., once daily).[2][16][17]
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Survival of the animals is also monitored.[16][17]
Mechanisms of Resistance
Despite the efficacy of Quizartinib, resistance can develop through several mechanisms:
-
On-Target (FLT3-dependent) Resistance:
-
Secondary mutations in the FLT3 tyrosine kinase domain (TKD): Mutations at residues such as D835 and the "gatekeeper" residue F691 can interfere with Quizartinib binding.[18]
-
-
Off-Target (FLT3-independent) Resistance:
-
Activation of bypass signaling pathways: Upregulation of parallel signaling pathways, such as those driven by RAS mutations, can circumvent the need for FLT3 signaling.[5]
-
Logical Relationship of Quizartinib Resistance Mechanisms
References
- 1. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 2. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. igg-light-chain-variable-region.com [igg-light-chain-variable-region.com]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. selleckchem.com [selleckchem.com]
- 10. daiichisankyo.com [daiichisankyo.com]
- 11. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
AC710 Mesylate: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC710 Mesylate is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, with significant activity against Colony-Stimulating Factor 1 Receptor (CSF1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its mechanism of action, centered on the blockade of these critical receptor tyrosine kinases, has positioned it as a promising therapeutic candidate in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
AC710 exerts its therapeutic effects by inhibiting the kinase activity of CSF1R and FLT3.[1] These receptors play pivotal roles in the proliferation, survival, and differentiation of various cell types. CSF1R is the primary receptor for macrophage colony-stimulating factor (M-CSF) and is crucial for the development and function of macrophages and osteoclasts.[2][3] Aberrant CSF1R signaling is implicated in inflammatory diseases and the tumor microenvironment.[4] FLT3 is critical for normal hematopoietic stem and progenitor cell development.[5] Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common drivers in acute myeloid leukemia (AML), leading to constitutive kinase activation and uncontrolled cell proliferation.[1][6]
Quantitative Data Summary
The inhibitory potency of AC710 and related compounds against its primary targets has been quantified through various assays. The following tables summarize key quantitative data.
| Compound | Target Kinase | Kd (nM) | Cellular IC50 (nM) | Cell Line |
| AC710 (22b) | CSF1R | 1.1 | 3 | M-NFS-60 |
| AC710 (22b) | FLT3 | 0.4 | - | - |
| Compound 4 | CSF1R | 1.1 | 14 | M-NFS-60 |
| Compound 4 | FLT3 | 1.1 | - | - |
Kd values represent the dissociation constant, a measure of binding affinity. Cellular IC50 values represent the concentration of the compound required to inhibit 50% of the cellular proliferation in a CSF1R-driven cell system.[1]
Downstream Signaling Pathways
Inhibition of CSF1R and FLT3 by this compound disrupts a cascade of downstream signaling events critical for cell function.
CSF1R Downstream Signaling
Upon binding its ligand, CSF-1, CSF1R dimerizes and autophosphorylates on several tyrosine residues, creating docking sites for various signaling proteins.[3][7] This initiates multiple downstream pathways that regulate macrophage survival, proliferation, differentiation, and motility.[2][3] AC710 blocks these downstream events by preventing the initial autophosphorylation.
Key downstream pathways of CSF1R include:
-
PI3K/Akt Pathway: Activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt is a central signaling axis for cell survival and proliferation.[2]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is also crucial for CSF1R-mediated proliferation.[2]
-
Src Family Kinases (SFKs): SFKs are involved in mediating CSF1R-dependent cell motility and proliferation.[2]
FLT3-ITD Downstream Signaling
FLT3-ITD mutations result in the constitutive, ligand-independent activation of the FLT3 receptor, leading to aberrant downstream signaling that drives leukemogenesis.[6] AC710 effectively inhibits this constitutive activation.
Key downstream pathways of FLT3-ITD include:
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream effector of FLT3-ITD.[6] Phosphorylated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival.[6]
-
PI3K/Akt Pathway: Similar to CSF1R, FLT3-ITD strongly activates the PI3K/Akt pathway, contributing to the anti-apoptotic and proliferative phenotype of AML cells.[5][6]
-
RAS/MEK/ERK Pathway: The RAS/MEK/ERK pathway is also constitutively activated by FLT3-ITD and plays a significant role in cell proliferation.[6]
Detailed Experimental Protocols
Kinase Assay for CSF1R Inhibition
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against CSF1R using a luminescence-based kinase assay.
Materials:
-
Recombinant human CSF1R kinase domain
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Add the CSF1R enzyme to all wells except the negative control.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
After a 40-minute incubation at room temperature, add the Kinase Detection Reagent.
-
Incubate for another 30-60 minutes at room temperature and measure the luminescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot for Phospho-STAT5
This protocol outlines the detection of phosphorylated STAT5 in leukemia cells treated with a FLT3 inhibitor.
Materials:
-
FLT3-ITD positive AML cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed FLT3-ITD positive cells in culture plates and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total STAT5 antibody.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., M-NFS-60 for CSF1R-dependent proliferation or MV4-11 for FLT3-ITD)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach or stabilize overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion
This compound is a dual inhibitor of CSF1R and FLT3, two receptor tyrosine kinases with validated roles in cancer and inflammatory conditions. By blocking the activation of these receptors, AC710 effectively abrogates downstream signaling through key pathways including PI3K/Akt, MAPK/ERK, and STAT5. This disruption of oncogenic and pro-inflammatory signaling cascades underlies its therapeutic potential. The experimental protocols provided herein offer a framework for the continued investigation and characterization of AC710 and other kinase inhibitors in preclinical and translational research settings.
References
- 1. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AC710 Mesylate in Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC710 Mesylate is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor 1 receptor (CSF1R). These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in two distinct mouse models: a xenograft model of Acute Myeloid Leukemia (AML) and a collagen-induced arthritis (CIA) model. This document includes comprehensive experimental procedures, quantitative data summaries, and diagrams of the relevant signaling pathway and experimental workflows to guide researchers in the preclinical assessment of this compound.
Introduction
This compound has emerged as a promising therapeutic candidate due to its dual inhibitory action on FLT3 and CSF1R, key receptor tyrosine kinases implicated in various oncological and inflammatory conditions. Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML), making it a critical target for therapy. Concurrently, CSF1R signaling is crucial for the survival and differentiation of monocytes and macrophages, which play a significant role in the tumor microenvironment and inflammatory processes such as rheumatoid arthritis. Preclinical studies have demonstrated the efficacy of AC710 in both tumor xenograft and arthritis models, highlighting its potential for diverse clinical applications.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Dosage (mg/kg) | Treatment Schedule | Tumor Growth Response | Tolerability |
| 0.3 | Daily Oral Gavage for 2 weeks | Temporal inhibition of tumor growth | Well-tolerated, no body weight loss |
| 3 | Daily Oral Gavage for 2 weeks | Complete tumor regression | Well-tolerated, no body weight loss |
| 30 | Daily Oral Gavage for 2 weeks | Complete tumor regression with sustained suppression | Well-tolerated, no body weight loss |
Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Dosage (mg/kg) | Treatment Schedule | Effect on Joint Swelling and Inflammation | Tolerability |
| 3 | Daily Oral Gavage for 15 days | Significant dose-dependent reduction in disease impact | Well-tolerated |
| 10 | Daily Oral Gavage for 15 days | Equivalent or slightly better efficacy than dexamethasone | Well-tolerated |
| 30 | Daily Oral Gavage for 15 days | Equivalent or slightly better efficacy than dexamethasone | Well-tolerated |
Table 3: Pharmacokinetic Profile of this compound
| Species | Parameter | Value | Notes |
| Rat | Oral Bioavailability | Reasonable | Specific quantitative data is not publicly available. AC710 (also referred to as compound 22b) was shown to have a favorable pharmacokinetic profile in rats compared to earlier analogs[1]. |
| Rat | Clearance | Substantially lower than earlier analogs | Permethylation of the piperidine nitrogen in AC710 resulted in reduced clearance[1]. |
| Mouse | Cmax, Tmax, AUC, Half-life, Oral Bioavailability | Data not publicly available | - |
Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the signaling pathways downstream of FLT3 and CSF1R. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream cascades, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. In the context of AML with FLT3 mutations, constitutive activation of these pathways drives leukemogenesis. In inflammatory conditions and the tumor microenvironment, CSF1R signaling is vital for the function of macrophages. AC710's dual inhibition blocks these aberrant signaling events.
Experimental Protocols
AML Xenograft Mouse Model
This protocol describes a generalized procedure for evaluating the efficacy of this compound in a subcutaneous xenograft model using an AML cell line.
Materials:
-
Cell Line: M-NFS-60 (murine myelogenous leukemia, CSF1R-dependent), or human AML cell lines with FLT3-ITD mutation (e.g., MOLM-14, MV4-11).
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
This compound: Prepare fresh daily. Formulate in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Vehicle Control: 0.5% methylcellulose in sterile water.
-
Matrigel: (Optional, for enhancing tumor take-rate).
-
Calipers for tumor measurement.
Experimental Workflow:
Procedure:
-
Cell Preparation: Culture AML cells according to standard protocols. On the day of injection, harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 1-10 x 107 cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-200 mm3, randomize the mice into treatment groups (n=8-10 mice per group). Begin daily oral administration of either vehicle control or this compound at the desired doses.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight every 2-3 days. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Termination: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm3) or if they show signs of significant morbidity.
Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the induction of arthritis and subsequent treatment with this compound.
Materials:
-
Animals: 8-10 week old male DBA/1 mice.
-
Bovine Type II Collagen: Dissolved in 0.05 M acetic acid.
-
Complete Freund's Adjuvant (CFA): Containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA):
-
This compound: Formulated as described above.
-
Vehicle Control: Formulated as described above.
-
Clinical scoring system for arthritis assessment.
Experimental Workflow:
References
Application Notes and Protocols for AC710 Mesylate in Xenograft Studies
These application notes provide a comprehensive overview and detailed protocols for the use of AC710 Mesylate in preclinical xenograft models, particularly for researchers in oncology and drug development.
Introduction
This compound is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, with significant dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor 1 receptor (CSF1R). Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target. CSF1R is crucial for the proliferation and survival of monocytes and macrophages, including tumor-associated macrophages (TAMs), which play a role in tumor progression and angiogenesis. The dual inhibition of FLT3 and CSF1R by this compound presents a promising strategy for treating certain cancers.
Mechanism of Action
This compound exerts its anti-tumor effects by blocking the signaling pathways mediated by FLT3 and CSF1R. In cancer cells with activating FLT3 mutations, such as the internal tandem duplication (ITD) found in the MV4-11 cell line, AC710 inhibits autophosphorylation of the receptor, leading to the downregulation of downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. By inhibiting CSF1R, AC710 can reduce the infiltration and pro-tumorigenic activity of TAMs within the tumor microenvironment.
Application Notes and Protocols for AC710 Mesylate in Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC710 Mesylate is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, which includes Colony-Stimulating Factor 1 Receptor (CSF1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its ability to target these key signaling molecules makes it a valuable tool for investigating cellular proliferation in various cancer models, particularly those driven by CSF1R and FLT3 signaling pathways. These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in relevant cell lines.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the autophosphorylation of CSF1R and FLT3, thereby blocking downstream signaling pathways crucial for cell survival and proliferation.[1] In cell-based assays, AC710 has been shown to potently inhibit the phosphorylation of these kinases.[1] The inhibition of these pathways ultimately leads to cell cycle arrest and a reduction in cell proliferation.
Data Presentation: Anti-Proliferative Activity of this compound
The following table summarizes the in vitro activity of this compound (referred to as compound 22b in the source) in a key FLT3-dependent human leukemia cell line.
| Cell Line | Target | IC50 (nM) | Assay Type |
| MV4-11 | FLT3 | 0.034 | Kinase Inhibition |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the target kinase activity. While not a direct measure of cell proliferation, it is a strong indicator of the compound's potency in a cellular context.
In a murine CSF1R-driven cell system using M-NFS-60 cells, AC710 was shown to be effective in dose-dependently inhibiting proliferation.[1]
Experimental Protocols
Protocol 1: General Cell Proliferation Assay using a Tetrazolium-Based Method (e.g., MTT or WST-8)
This protocol provides a general framework for assessing the effect of this compound on the proliferation of adherent or suspension cell lines.
Materials:
-
Target cell line (e.g., M-NFS-60 for CSF1R-dependent proliferation, MV4-11 for FLT3-dependent proliferation)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Tetrazolium-based proliferation assay reagent (e.g., MTT, WST-8)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
For suspension cells (like M-NFS-60 and MV4-11), seed at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach (for adherent lines) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 nM to 10 µM) to determine the effective dose range.
-
Remove the medium from the wells (for adherent cells) or add the compound dilutions directly to the wells containing suspension cells. The final volume in each well should be 200 µL.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest AC710 concentration) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
For WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO or a specialized buffer). Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of cell proliferation) using a non-linear regression analysis.
-
Protocol 2: Specific Protocol for M-NFS-60 Cell Proliferation Assay
The M-NFS-60 cell line is a murine myelogenous leukemia cell line that is dependent on macrophage colony-stimulating factor (M-CSF) for proliferation and survival, making it an excellent model for studying CSF1R inhibitors.[3][4]
Cell Handling:
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% penicillin-streptomycin, and murine M-CSF (10 ng/mL).
-
Subculturing: Maintain cell density between 1x10^5 and 1x10^6 cells/mL.[5]
Proliferation Assay Procedure:
-
Cell Preparation:
-
Wash M-NFS-60 cells twice with M-CSF-free medium to remove residual growth factors.
-
Resuspend the cells in M-CSF-free medium and count them.
-
Seed the cells at a density of 1 x 10^4 cells per well in 50 µL of M-CSF-free medium in a 96-well plate.
-
-
Compound and Stimulant Addition:
-
Prepare serial dilutions of this compound in complete medium containing M-CSF.
-
Add 50 µL of the AC710/M-CSF dilutions to the respective wells. The final concentration of M-CSF should be optimal for proliferation (e.g., 10 ng/mL).
-
Include control wells with cells and M-CSF but no AC710, and wells with cells in M-CSF-free medium as a negative control.
-
-
Incubation and Measurement:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Assess cell proliferation using a WST-8 or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of FLT3 and CSF1R signaling pathways by this compound.
Experimental Workflow
Caption: Workflow for a cell-based proliferation assay with this compound.
References
- 1. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bipotential murine hemopoietic cell line (NFS-60) that is responsive to IL-3, GM-CSF, G-CSF, and erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NFS-60 Cells [cytion.com]
- 5. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC710 Mesylate in a Collagen-Induced Arthritis (CIA) Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the use of AC710 Mesylate, a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, in a preclinical mouse model of collagen-induced arthritis (CIA). This model is a well-established and widely used tool for the evaluation of potential therapeutic agents for rheumatoid arthritis (RA). The provided protocols cover the induction of arthritis, administration of this compound, and assessment of disease progression. Furthermore, quantitative data from preclinical studies are summarized, and the underlying signaling pathways implicated in the mechanism of action of AC710 are illustrated.
Introduction
Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. The collagen-induced arthritis (CIA) model in mice is a cornerstone for RA research, as it shares many pathological and immunological features with the human disease.[1][2] AC710 has been identified as a preclinical development candidate for inflammatory arthritis due to its potent, selective inhibition of PDGFR-family kinases, including FMS-like tyrosine kinase 3 (FLT3), colony-stimulating factor-1 receptor (CSF1R), KIT, and PDGFRα/β.[3] This document outlines the protocol for evaluating the efficacy of this compound in the CIA model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model in Mice
This protocol describes the induction of arthritis in susceptible mouse strains, such as DBA/1J, through immunization with type II collagen.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Dexamethasone (positive control)
Procedure:
-
Preparation of Collagen Emulsion:
-
On the day of immunization, prepare a 1:1 emulsion of type II collagen solution and Complete Freund's Adjuvant (CFA).
-
Draw equal volumes of the collagen solution and CFA into two separate syringes connected by a Luer lock.
-
Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of type II collagen solution and Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
This compound Administration:
-
Prophylactic Dosing Regimen: Begin administration of this compound on Day 0 and continue for 15 consecutive days (until Day 14).[3]
-
Therapeutic Dosing Regimen: Alternatively, treatment can be initiated after the onset of clinical signs of arthritis (typically around Day 24-28).
-
Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 3, 10, and 30 mg/kg).[3]
-
Administer the this compound suspension or vehicle control to the mice daily via oral gavage.
-
A positive control group receiving a safe dose of dexamethasone should be included.[3]
-
-
Clinical Assessment of Arthritis:
-
Beginning on Day 21, monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4, where:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The maximum arthritis score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Data Presentation
The efficacy of this compound in the mouse CIA model is summarized in the table below, based on preclinical data.[3]
| Treatment Group | Dosage (mg/kg) | Administration Schedule | Efficacy Outcome |
| Vehicle Control | - | Daily (Days 0-14) | Progressive increase in arthritis score and paw swelling |
| This compound | 3 | Daily (Days 0-14) | Significant, dose-dependent reduction in joint swelling and inflammation |
| This compound | 10 | Daily (Days 0-14) | Equivalent or slightly better efficacy compared to dexamethasone |
| This compound | 30 | Daily (Days 0-14) | Equivalent or slightly better efficacy compared to dexamethasone |
| Dexamethasone | Safe Dose | Daily (Days 0-14) | Significant reduction in joint swelling and inflammation |
Table 1: Summary of this compound Efficacy in a Mouse Collagen-Induced Arthritis Model.
Mechanism of Action and Signaling Pathways
AC710 is a potent inhibitor of the PDGFR family of receptor tyrosine kinases, which includes PDGFRα/β, CSF1R, KIT, and FLT3. These receptors play crucial roles in the pathogenesis of rheumatoid arthritis by regulating inflammation, cell proliferation, and tissue destruction.
-
PDGFR Signaling: In the RA synovium, elevated levels of PDGF and activated PDGFRs on fibroblast-like synoviocytes (FLSs) promote their proliferation and production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), contributing to pannus formation and joint destruction.[4][5]
-
CSF1R Signaling: CSF1R and its ligands, CSF-1 and IL-34, are critical for the differentiation, survival, and activation of monocytes and macrophages. In RA, CSF1R signaling drives the inflammatory activity of macrophages and the differentiation of osteoclasts, leading to bone erosion.[6][7][8]
-
FLT3 Signaling: FLT3 is involved in the development and function of dendritic cells (DCs), which are key antigen-presenting cells that initiate and sustain autoimmune responses in RA.[9][10][11]
-
KIT Signaling: The role of KIT signaling in RA is less defined but may contribute to mast cell activation and inflammation.
By inhibiting these key signaling pathways, this compound can potentially ameliorate arthritis by reducing synovial inflammation, inhibiting pannus formation, and preventing bone and cartilage destruction.
Visualizations
Experimental workflow for evaluating this compound in the CIA model.
Signaling pathways inhibited by this compound in rheumatoid arthritis.
References
- 1. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 2. mdbioproducts.com [mdbioproducts.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphorylated Platelet-Derived Growth Factor Receptor-Positive Cells With Anti-apoptotic Properties Accumulate in the Synovium of Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphorylated Platelet-Derived Growth Factor Receptor-Positive Cells With Anti-apoptotic Properties Accumulate in the Synovium of Patients With Rheumatoid Arthritis [frontiersin.org]
- 6. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 8. Imatinib inhibits CSF1R that stimulates proliferation of rheumatoid arthritis fibroblast‐like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Inhibition of FLT3 signaling targets DCs to ameliorate autoimmune disease. | Semantic Scholar [semanticscholar.org]
- 11. FLT3 inhibitors for the treatment of autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC710 Mesylate in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC710 Mesylate is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, including key targets such as colony-stimulating factor-1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3).[1] These kinases are critically involved in various pathological processes, including cancer cell proliferation, angiogenesis, and inflammation. Preclinical evaluation of this compound in various animal models has demonstrated its therapeutic potential in oncology and inflammatory diseases.
These application notes provide detailed protocols for the treatment of animal models with this compound, based on established preclinical studies. The included methodologies for tumor xenograft and collagen-induced arthritis models, along with data presentation and signaling pathway diagrams, are intended to guide researchers in designing and executing their own in vivo efficacy studies.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in preclinical mouse models.
Table 1: Efficacy of this compound in a Mouse Xenograft Tumor Model [1]
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume Change | Observations |
| Vehicle Control | - | Daily | Progressive tumor growth | - |
| This compound | 0.3 | Daily for 2 weeks | Temporal inhibition of tumor growth | Tumor growth resumed after cessation of treatment |
| This compound | 3 | Daily for 2 weeks | Complete tumor regression | Sustained tumor suppression after cessation of treatment |
| This compound | 30 | Daily for 2 weeks | Complete tumor regression | Sustained tumor suppression after cessation of treatment |
| Positive Control (Compound 1) | 1 | Daily for 2 weeks | Not specified | - |
Note: The specific xenograft model (cell line and mouse strain) was not detailed in the source publication. Researchers should select a relevant cell line and immunodeficient mouse strain for their specific cancer type of interest.
Table 2: Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model [1][2]
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Clinical Score Reduction | Histological Findings |
| Vehicle Control | - | Daily for 15 days | - | Significant joint inflammation and damage |
| This compound | 3 | Daily for 15 days | Significant impact on disease | Not specified |
| This compound | 10 | Daily for 15 days | Equivalent or slightly better than dexamethasone | Consistent with clinical score |
| This compound | 30 | Daily for 15 days | Equivalent or slightly better than dexamethasone | Consistent with clinical score |
| Dexamethasone | Safe dose | Daily for 15 days | Significant reduction in joint swelling and inflammation | - |
Note: Animals treated with this compound showed no signs of body weight loss, indicating good tolerability at efficacious doses.[2]
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: Inhibition of CSF1R and FLT3 Signaling by this compound.
Experimental Protocols
Mouse Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Appropriate cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML)
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Animal balance
-
Oral gavage needles
Experimental Workflow:
Caption: Experimental Workflow for the Mouse Xenograft Study.
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of implantation, harvest cells and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) at the desired concentration (e.g., 5-10 x 10^6 cells per 100 µL).
-
-
Tumor Implantation:
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Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
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Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at 0.3, 3, and 30 mg/kg).
-
Prepare fresh formulations of this compound in the vehicle daily.
-
Administer the assigned treatment orally via gavage once daily for the duration of the study (e.g., 14 consecutive days).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Observe the animals daily for any clinical signs of toxicity.
-
At the end of the treatment period, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Mouse Collagen-Induced Arthritis (CIA) Model
This protocol outlines the induction of arthritis and subsequent treatment with this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
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Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
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0.1 M acetic acid
-
Syringes and needles
-
Susceptible mouse strain (e.g., DBA/1 mice), 8-10 weeks old
Experimental Workflow:
Caption: Experimental Workflow for the Collagen-Induced Arthritis Study.
Procedure:
-
Preparation of Emulsions:
-
Dissolve type II collagen in 0.1 M acetic acid to a concentration of 2 mg/mL by stirring overnight at 4°C.
-
For the primary immunization, emulsify the collagen solution with an equal volume of CFA.
-
For the booster immunization, emulsify the collagen solution with an equal volume of IFA.
-
-
Induction of Arthritis:
-
On day 0, administer 100 µL of the primary immunization emulsion intradermally at the base of the tail of each mouse.
-
On day 21, administer a booster injection of 100 µL of the booster immunization emulsion at a different site near the base of the tail.
-
-
Arthritis Assessment:
-
Beginning around day 24, monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum clinical score per mouse is 16.
-
-
Treatment:
-
Upon the onset of clinical signs of arthritis, randomize the mice into treatment groups (e.g., vehicle control, this compound at 3, 10, and 30 mg/kg).
-
Administer the assigned treatment orally via gavage once daily for the specified duration (e.g., 15 days).
-
-
Endpoint and Analysis:
-
Continue to record clinical scores and body weights throughout the treatment period.
-
At the end of the study, euthanize the animals and collect the paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Disclaimer
These protocols are intended as a guide and may require optimization based on specific experimental conditions, animal facility guidelines, and research objectives. It is crucial to adhere to all institutional and national regulations regarding animal welfare and handling.
References
Troubleshooting & Optimization
AC710 Mesylate off-target kinase effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target kinase effects of AC710 mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of this compound?
A1: this compound is a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases.[1] Its primary targets include CSF1R (FMS), FLT3, KIT, PDGFRα, and PDGFRβ.
Q2: How selective is this compound?
A2: AC710 is a highly selective kinase inhibitor. In a broad kinase panel screen against 386 kinases, it demonstrated high affinity for the PDGFR-family kinases with more than 30-fold selectivity over other non-PDGFR kinases.[1] Its global selectivity is highlighted by a low S(10) score, which indicates that it inhibits a small fraction of the tested kinome at a certain concentration.
Q3: Are there any known off-target kinases for this compound?
A3: Yes, while highly selective, AC710 can inhibit a limited number of other kinases, though with significantly lower potency compared to its primary targets. The table below summarizes the binding affinities (Kd) for on-target and notable off-target kinases with Kd values less than 1 µM.
Q4: What is the significance of the off-target effects of AC710?
A4: The off-target profile of a kinase inhibitor is crucial for understanding its overall biological activity and potential for side effects. While the off-target interactions of AC710 are significantly weaker than its on-target effects, they could contribute to the compound's cellular phenotype, especially at higher concentrations. Researchers should consider these potential off-target effects when interpreting experimental results.
Q5: How were the on-target and off-target activities of AC710 determined?
A5: The kinase selectivity of AC710 was determined using a comprehensive kinase screening panel. The primary method cited is a binding assay that measures the dissociation constant (Kd) of the inhibitor for a large number of kinases. This provides a quantitative measure of the binding affinity.
Troubleshooting Guide
Problem: I am observing unexpected phenotypic effects in my cellular assays that cannot be explained by the inhibition of the primary targets of AC710.
-
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Refer to the kinase selectivity data provided in this document. Are any of the known off-target kinases implicated in the signaling pathway you are studying? Consider if the concentration of AC710 used in your assay is high enough to significantly inhibit any of the lower-potency off-target kinases.
-
-
Possible Cause 2: Cell-type specific effects.
-
Troubleshooting Step: The expression levels of on- and off-target kinases can vary significantly between different cell lines. Perform a baseline characterization of your cell model to determine the expression levels of the primary targets and key off-target kinases of AC710. This can be done using techniques like Western blotting or proteomics.
-
-
Possible Cause 3: Compound concentration and exposure.
-
Troubleshooting Step: Ensure accurate calculation of the compound concentration and verify the stability of AC710 in your specific cell culture media over the duration of the experiment. Consider performing a dose-response experiment to see if the unexpected phenotype is concentration-dependent, which might suggest an off-target effect at higher concentrations.
-
Data Presentation
Table 1: On-target and Off-target Kinase Profile of this compound (Compound 22b)
| Kinase Family | Target Kinase | Binding Affinity (Kd, nM) |
| PDGFR Family (On-target) | CSF1R (FMS) | 1.9 |
| FLT3 | 0.8 | |
| KIT | 2.5 | |
| PDGFRα | 3.2 | |
| PDGFRβ | 2.9 | |
| Other Kinases (Off-target) | AXL | 41 |
| MER | 56 | |
| TYRO3 | 35 | |
| DDR1 | 110 | |
| DDR2 | 150 | |
| EPHA2 | 220 | |
| EPHA3 | 250 | |
| EPHA4 | 310 | |
| EPHA5 | 180 | |
| EPHA7 | 280 | |
| EPHA8 | 350 | |
| EPHB1 | 410 | |
| EPHB2 | 380 | |
| EPHB3 | 450 | |
| EPHB4 | 290 | |
| RET | 520 | |
| TIE2 (TEK) | 680 | |
| VEGFR1 (FLT1) | 810 | |
| VEGFR2 (KDR) | 750 | |
| VEGFR3 (FLT4) | 620 |
Data synthesized from the primary publication and its supplementary information.
Experimental Protocols
Kinase Selectivity Profiling (Binding Assay)
The kinase selectivity of AC710 was determined using a commercially available kinase panel screen (KINOMEscan™). This method is based on a competitive binding assay that quantifies the ability of a compound to displace a ligand from the active site of a large number of kinases.
-
Principle: The assay measures the amount of kinase that is captured by an immobilized, active-site directed ligand from a test solution. The test compound is added to the solution, and its binding to the kinase prevents the kinase from binding to the immobilized ligand. The amount of kinase that does not bind to the immobilized ligand is then quantified.
-
Methodology:
-
A panel of 386 recombinant human kinases was used.
-
Kinases were individually expressed and tagged (e.g., with DNA tags).
-
The test compound (AC710) was incubated with the kinase and a ligand-coated solid support.
-
After equilibration, the amount of kinase bound to the solid support was measured.
-
The dissociation constant (Kd) was calculated based on the concentration of the test compound that inhibits 50% of the kinase binding to the solid support.
-
Visualizations
Caption: AC710 on- and off-target signaling pathways.
Caption: Experimental workflow for kinase selectivity profiling.
References
AC710 Mesylate dose-limiting toxicity in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing AC710 mesylate in preclinical mouse studies. The information is designed to address specific issues that may be encountered during experimentation, with a focus on dose-limiting toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and globally selective inhibitor of platelet-derived growth factor receptor (PDGFR)-family kinases.[1] It targets key signaling pathways involved in cell proliferation and survival, including those mediated by Colony-Stimulating Factor 1 Receptor (CSF1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1] By inhibiting these pathways, AC710 can suppress tumor growth and inflammation.
Q2: What is the reported efficacious dose of this compound in mice?
A2: In preclinical mouse models of cancer and collagen-induced arthritis, this compound has been shown to be efficacious at doses up to 30 mg/kg administered for two weeks. At these doses, it was reported to be well-tolerated with no significant body weight loss observed.
Q3: What are the potential dose-limiting toxicities (DLTs) of this compound in mice?
A3: While specific public data on the dose-limiting toxicities of this compound is limited, based on its mechanism of action as a tyrosine kinase inhibitor targeting PDGFR, CSF1R, and FLT3, potential DLTs could include:
-
Hematologic toxicities: Inhibition of FLT3 and CSF1R can impact hematopoiesis, potentially leading to neutropenia, thrombocytopenia, and anemia.[2][3]
-
Gastrointestinal toxicities: Diarrhea, nausea, and vomiting are common side effects of tyrosine kinase inhibitors.[3][4]
-
Hepatotoxicity: Liver enzyme elevations can be a concern with this class of drugs.[5][6]
-
General clinical signs: Piloerection, decreased motor activity, and hunched posture can be early indicators of toxicity.[7][8]
-
Body weight loss: A significant and progressive loss of body weight is a key indicator that the maximum tolerated dose (MTD) is being approached or has been exceeded.[9][10][11][12][13]
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Mortality at Efficacious Doses
Possible Cause & Troubleshooting Steps:
-
Formulation Issues:
-
Question: Was the this compound completely solubilized?
-
Action: Ensure the vehicle used is appropriate and the compound is fully dissolved. Incomplete solubilization can lead to inconsistent dosing and unexpected toxicity.
-
-
Dosing Accuracy:
-
Question: Was the dose calculated correctly for each mouse's body weight?
-
Action: Double-check all calculations and ensure accurate measurement of the dosing solution.
-
-
Mouse Strain and Health Status:
-
Question: Are the mice healthy and from a reputable supplier?
-
Action: Underlying health issues can increase sensitivity to therapeutic agents. Ensure all animals are acclimatized and healthy before starting the experiment. Different mouse strains can also exhibit varying sensitivities.[14]
-
Issue 2: Lack of Efficacy at Reported Therapeutic Doses
Possible Cause & Troubleshooting Steps:
-
Compound Stability:
-
Question: How was the this compound stored?
-
Action: Ensure the compound is stored according to the manufacturer's recommendations to prevent degradation.
-
-
Route of Administration:
-
Question: Was the intended route of administration (e.g., oral gavage, intraperitoneal injection) performed correctly?
-
Action: Improper administration can lead to poor bioavailability. Review and refine administration techniques.
-
-
Tumor Model or Disease Severity:
-
Question: Is the experimental model comparable to the one in the literature?
-
Action: A more aggressive tumor model or a different stage of disease may require dose adjustments.
-
Experimental Protocols
Protocol: Determination of Maximum Tolerated Dose (MTD) in Mice
This protocol is a general guideline for determining the MTD of a novel compound like this compound.
1. Preliminary Dose Range Finding (Single Dose Escalation):
-
Objective: To identify a dose range for the multi-dose study.
-
Animals: Use a small number of mice per group (e.g., n=3).
-
Dose Levels: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).
-
Observation Period: Monitor animals closely for 24-72 hours for clinical signs of toxicity and mortality.
2. Multi-Dose MTD Study:
-
Objective: To determine the highest dose that can be administered for a defined period (e.g., 7-14 days) without causing significant toxicity.
-
Animals: Use a larger group size (e.g., n=5-10 per sex per group).
-
Dose Levels: Based on the single-dose study, select 3-4 dose levels.
-
Parameters to Monitor:
-
Clinical Observations: Daily record of activity, posture, fur condition, and any abnormal behavior.
-
Body Weight: Measure daily. A weight loss of >15-20% is often considered a DLT.[13]
-
Food and Water Intake: Monitor daily.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood to analyze for changes in blood cell counts and markers of liver and kidney function.
-
Histopathology: Perform a full necropsy and examine major organs for any pathological changes.
-
Data Presentation
Table 1: Reported Efficacy and Tolerability of this compound in Mice
| Model | Dose (mg/kg) | Dosing Schedule | Observation | Reference |
| Tumor Xenograft | 0.3, 3, 30 | Daily for 2 weeks | Well-tolerated, no body weight loss. | [15] |
| Collagen-Induced Arthritis | 10, 30 | Daily | Well-tolerated based on body weight and condition. | [15] |
Table 2: Illustrative Dose-Ranging Study for this compound MTD Determination
Disclaimer: The following data is illustrative and designed to provide a realistic example for experimental planning. It is not based on published DLT studies of AC710.
| Dose Group (mg/kg/day) | n | Mortality | Key Clinical Signs of Toxicity | Mean Body Weight Change (Day 7) | Dose-Limiting Toxicity Observed |
| Vehicle Control | 10 | 0/10 | None | +5% | No |
| 50 | 10 | 0/10 | None | +2% | No |
| 100 | 10 | 0/10 | Mild piloerection in 2/10 mice | -5% | No |
| 200 | 10 | 1/10 | Piloerection, hunched posture, decreased activity | -18% | Yes |
| 300 | 10 | 4/10 | Severe piloerection, hunched posture, lethargy | -25% | Yes |
Visualizations
Signaling Pathways of this compound
Caption: this compound inhibits PDGFR, CSF1R, and FLT3 signaling.
Experimental Workflow for MTD Determination
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
Troubleshooting Logic for Unexpected Toxicity
Caption: Troubleshooting unexpected in-study toxicity.
References
- 1. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A disproportionality analysis for assessing the safety of FLT3 inhibitors using the FDA Adverse Event Reporting System (FAERS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDGFR-alpha Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment - Issues in Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nc3rs.org.uk [nc3rs.org.uk]
- 12. A global pharmaceutical company initiative: an evidence-based approach to define the upper limit of body weight loss in short term toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
Optimizing AC710 Mesylate Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of AC710 Mesylate for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases. It exerts its effects by binding to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. The primary targets of AC710 include FLT3, CSF1R, KIT, PDGFRα, and PDGFRβ.[1][2][] This inhibition can lead to reduced cell proliferation, survival, and motility in cancer cells and other cell types that are dependent on these signaling pathways.
Q2: What is a good starting concentration range for my in vitro experiments with this compound?
A good starting point for most cell-based assays is to perform a dose-response curve ranging from low nanomolar (nM) to low micromolar (µM) concentrations. Based on its reported potency (Kd values), a range of 1 nM to 1 µM is often a suitable starting point for initial experiments. However, the optimal concentration will be highly dependent on the specific cell line and the assay being performed.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO.[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. The mesylate salt form of AC710 confers good aqueous solubility.[4] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[2] Avoid repeated freeze-thaw cycles.
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration, often represented as the IC50 (half-maximal inhibitory concentration), should be determined empirically for each cell line and assay. A common method is to perform a cell viability or proliferation assay (e.g., MTT, MTS, or CellTiter-Glo®) with a range of this compound concentrations. The resulting dose-response curve will allow you to determine the IC50 value.
Troubleshooting Guide
Q5: I am not observing a significant effect of this compound on my cells, even at high concentrations. What could be the issue?
Several factors could contribute to a lack of response:
-
Cell Line Insensitivity: The chosen cell line may not be dependent on the signaling pathways inhibited by this compound. Verify that your cell line expresses the target receptors (PDGFR, KIT, FLT3, CSF1R) and that these pathways are active.
-
Incorrect Concentration Range: It's possible the effective concentration for your specific cell line is higher than initially tested. Consider extending the concentration range in your dose-response experiment.
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded. If possible, test the compound on a known sensitive cell line as a positive control.
-
Assay-Specific Issues: The chosen assay may not be sensitive enough to detect the effects of the compound. Consider using an alternative or more direct assay, such as a Western blot to look at the phosphorylation of downstream targets.
Q6: I am observing high levels of cell death even at very low concentrations of this compound. What should I do?
-
High Cell Line Sensitivity: Your cell line may be exceptionally sensitive to the inhibition of the targeted pathways. In this case, you will need to use a lower concentration range in your experiments.
-
Off-Target Effects: While AC710 is selective, at higher concentrations, off-target effects can occur, leading to non-specific toxicity.[5] It is crucial to perform dose-response experiments to identify a concentration that is both effective and specific.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level (typically <0.1-0.5%).
Q7: The results of my experiments with this compound are not reproducible. What are the potential causes?
Inconsistent results can arise from several sources:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes. Maintain consistent cell culture practices.
-
Compound Preparation: Inconsistent preparation of stock solutions and dilutions can lead to variability. Use calibrated pipettes and ensure thorough mixing.
-
Assay Timing: The duration of compound exposure can influence the observed effect. Optimize and standardize the incubation time for your specific assay.
Quantitative Data Summary
| Parameter | Value | Target Kinase | Reference |
| Kd | 0.6 nM | FLT3 | [1][2] |
| Kd | 1.57 nM | CSF1R | [1][2] |
| Kd | 1.0 nM | KIT | [1][2][] |
| Kd | 1.3 nM | PDGFRα | [1][2][] |
| Kd | 1.0 nM | PDGFRβ | [1][2][] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Inhibition
-
Cell Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for a specific duration.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of a downstream target (e.g., p-AKT, total AKT, p-ERK, total ERK).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the target protein.
Visualizations
Caption: this compound inhibits PDGFR-family kinases, blocking downstream signaling pathways.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. AC-710 Mesylate | 1351522-05-8 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
AC710 Mesylate in Preclinical Research: A Technical Support Guide for Rat Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing AC710 Mesylate in preclinical rat studies. The following information, presented in a question-and-answer format, addresses potential issues and offers insights into the tolerability and side effects of this compound based on available data.
Frequently Asked Questions (FAQs)
Q1: What is the general tolerability of this compound observed in rats?
A1: Based on initial preclinical assessments, this compound has been reported to be well-tolerated in rats. A 7-day in vivo tolerability study was a key factor in its selection as a preclinical development candidate. In these short-term studies, observations of body weight and overall physical condition did not indicate significant adverse effects at the doses tested. However, detailed public data on dose-escalation studies and long-term toxicity in rats is limited.
Q2: Have any specific side effects of this compound been documented in rats?
A2: Publicly available literature does not detail specific, dose-limiting side effects of this compound in rats. The primary publication mentioning its preclinical evaluation noted good tolerability. As AC710 is an inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family kinases, researchers should be vigilant for potential class-related side effects. These could theoretically include effects on tissues with high PDGFR expression, though no such effects have been specifically reported for AC710 in rats.
Q3: What should I monitor in my rat studies to assess for potential toxicity?
A3: When conducting studies with this compound, it is crucial to implement a comprehensive monitoring plan. Key parameters to observe include:
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Daily Clinical Observations: Monitor for any changes in behavior, posture, activity levels, and grooming. Note any signs of distress or discomfort.
-
Body Weight: Record body weight at least twice weekly to detect any significant weight loss, which can be an early indicator of toxicity.
-
Food and Water Consumption: Quantify daily food and water intake, as significant changes can indicate adverse effects.
-
Hematology and Clinical Chemistry: At the termination of the study, or at interim points for longer studies, collect blood samples for a complete blood count (CBC) and serum chemistry panel to assess for effects on hematopoietic cells, liver, and kidney function.
-
Gross Necropsy and Histopathology: A thorough examination of all major organs at the end of the study is essential to identify any macroscopic or microscopic changes.
Troubleshooting Guide for Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Rat Mortality | - Formulation issue (e.g., precipitation, incorrect pH) - Dosing error (incorrect volume or concentration) - Acute toxicity at the administered dose | - Verify the stability and solubility of your this compound formulation. - Double-check all dose calculations and administration techniques. - Consider conducting a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific rat strain. |
| Significant Body Weight Loss (>15%) | - Drug-related toxicity - Reduced food/water intake due to malaise - Palatability issues with medicated feed | - Reduce the dose of this compound. - If using oral gavage, ensure proper technique to minimize stress. - If administering in feed, assess the palatability of the formulation. Consider an alternative route of administration if necessary. |
| Abnormal Clinical Observations (e.g., lethargy, ruffled fur) | - On-target or off-target pharmacological effects - Systemic toxicity | - Correlate the onset and severity of clinical signs with the dosing regimen. - Consider including additional endpoints in your study to investigate the underlying cause (e.g., specific biomarkers). |
Data Presentation
Due to the limited publicly available quantitative data on this compound tolerability in rats, a detailed data table cannot be provided at this time. Researchers are encouraged to generate their own dose-response data for key toxicological endpoints. A template for such a table is provided below.
Table 1: Template for Summarizing Tolerability Data of this compound in Rats
| Dose Group (mg/kg/day) | Mean Body Weight Change (%) | Key Clinical Observations | Notable Changes in Hematology | Notable Changes in Serum Chemistry | Gross Necropsy Findings |
| Vehicle Control | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 |
Experimental Protocols
Methodology for a 7-Day Repeated Dose Tolerability Study in Rats
This protocol is a representative example based on standard preclinical toxicology study designs.
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks of age.
-
Group Size: n = 5 rats/sex/group.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: Low dose this compound
-
Group 3: Mid dose this compound
-
Group 4: High dose this compound
-
Dose selection should be based on preliminary dose-range finding studies.
-
-
Dosing: Once daily oral gavage for 7 consecutive days.
-
Observations:
-
Mortality and morbidity checks twice daily.
-
Detailed clinical observations once daily.
-
Body weights recorded on Day 1 (pre-dose) and Day 7.
-
Food consumption measured daily.
-
-
Terminal Procedures (Day 8):
-
Blood collection for hematology and clinical chemistry analysis.
-
Gross necropsy of all animals.
-
Organ weights (liver, kidneys, spleen, heart, brain).
-
Histopathological examination of major organs and any gross lesions.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Generalized PDGFR signaling pathway inhibited by this compound.
Caption: Workflow for a rat tolerability study of this compound.
troubleshooting AC710 Mesylate precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC710 Mesylate. Our aim is to help you overcome common challenges, such as precipitation in stock solutions, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[2][3] For long-term storage, it is recommended to store the stock solution at -80°C for up to two years or at -20°C for up to one year.[2]
Q3: My this compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer or cell culture medium. Why did this happen and how can I prevent it?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many organic small molecules, including inhibitors like this compound.[3] This occurs because the compound's solubility is significantly lower in aqueous solutions compared to DMSO. When the DMSO concentration drops sharply upon dilution, the compound can no longer stay dissolved and precipitates.
To prevent this, consider the following strategies:
-
Intermediate Dilutions: Instead of diluting your concentrated DMSO stock directly into the aqueous buffer, perform one or more intermediate dilutions in DMSO to lower the concentration gradually.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts in your experiments.[3] However, some compounds may require a slightly higher DMSO concentration to remain in solution. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
-
Slow Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations of the compound that can trigger precipitation.[3]
-
Warm the Aqueous Medium: Gently warming the aqueous buffer or cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious not to degrade the compound or other components of your medium.
Q4: Can I use sonication to redissolve precipitated this compound?
A4: Yes, ultrasonication can be an effective method to redissolve precipitated compounds.[3] If you observe precipitation after diluting your stock solution, you can try sonicating the solution for a short period. If the precipitate persists, gentle heating (up to 50°C) can also be attempted, but this should be done with caution to avoid thermal degradation of the compound.[3]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with your this compound stock solutions.
Problem: Precipitate observed in the this compound stock solution (in DMSO).
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | Ensure that you are using high-purity, anhydrous DMSO. The presence of water in DMSO can reduce the solubility of many organic compounds. |
| Concentration Exceeds Solubility Limit | While this compound is soluble in DMSO, preparing a stock solution at a concentration that exceeds its solubility limit will lead to precipitation. Refer to the manufacturer's instructions for the recommended maximum stock concentration. |
| Improper Storage | Repeated freeze-thaw cycles can lead to compound degradation and precipitation. Always aliquot your stock solution into single-use volumes before freezing.[2][3] |
| Low Temperature | If the stock solution has been stored at a low temperature, some of the compound may have crystallized out. Gently warm the vial to room temperature or 37°C and vortex to redissolve the compound before use. |
Problem: Precipitate observed after diluting the DMSO stock solution into an aqueous medium.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.[3] |
| Rapid Change in Solvent Polarity | A sudden and large decrease in the DMSO concentration upon dilution can cause the compound to crash out of solution.[4][5] |
| High Final Concentration of this compound | The desired final concentration of this compound in the aqueous medium may be above its solubility limit in that specific medium. |
Quantitative Data Summary
| Parameter | Value | Solvent/Condition |
| Molecular Weight | 658.81 g/mol | N/A |
| Recommended Stock Solution Solvent | DMSO | N/A |
| Recommended Stock Solution Storage | -20°C (1 year) or -80°C (2 years)[2] | N/A |
| Solubility in Water | Slightly or not soluble[3] | Water |
| Solubility in Ethanol | Slightly or not soluble[3] | Ethanol |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 658.81 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.59 mg of the compound.
-
Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of multiple receptor tyrosine kinases by AC710.
References
AC710 Mesylate stability in different solvents
This technical support center provides guidance on the stability of AC710 Mesylate in various solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can indicate several issues:
-
Poor Solubility: this compound may have limited solubility in your chosen solvent. Verify the solubility of this compound in the solvent you are using. It is known to be soluble in DMSO. For other solvents, a solubility test is recommended.
-
Solution Instability: The compound may be degrading in the solvent, leading to the formation of insoluble degradation products. This is more likely if the solution has been stored for an extended period, at an inappropriate temperature, or exposed to light.
-
Low Temperature: If the solution has been stored at a low temperature (e.g., 4°C or -20°C), the compound may have precipitated out. Try warming the solution to room temperature and vortexing to see if it redissolves.
Troubleshooting Steps:
-
Gently warm the solution to room temperature.
-
Vortex or sonicate the solution to aid dissolution.
-
If precipitation persists, consider preparing a fresh stock solution.
-
For long-term storage, it is advisable to store the compound as a solid at -20°C and prepare fresh solutions as needed.[1]
Q2: I am observing a loss of potency or inconsistent results in my experiments. Could this be related to the stability of this compound?
A2: Yes, a loss of potency or inconsistent results can be a strong indicator of compound degradation. Mesylate salts can be susceptible to hydrolysis and oxidation, especially in aqueous solutions or when exposed to air and light over time.[2][3]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of degradation.
-
Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil.
-
Solvent Choice: Consider the solvent used. Protic solvents (e.g., water, methanol) may facilitate hydrolysis of the mesylate group.[4] Aprotic solvents like DMSO are generally preferred for long-term storage of stock solutions.
-
Perform a Stability Study: If you suspect instability in your experimental conditions, a small-scale stability study can be performed. This involves incubating the compound in your experimental media for the duration of your assay and then analyzing its integrity by a suitable analytical method like HPLC.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, based on the general chemistry of mesylate-containing compounds and similar active pharmaceutical ingredients, the primary degradation routes are likely to be:
-
Hydrolysis: The mesylate group can be hydrolyzed, particularly in aqueous solutions, leading to the formation of the parent compound and methanesulfonic acid. The rate of hydrolysis can be influenced by pH and temperature.[3][4][5]
-
Oxidation: The molecule may be susceptible to oxidation, which is often initiated by exposure to air, light, or the presence of trace metal ions.[2][3]
Q4: How can I monitor the stability of this compound in my solutions?
A4: A stability-indicating analytical method is required to monitor the concentration of the parent compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose.[6] An ion chromatography method could also be used for the quantification of the mesylate counter-ion.
Stability of this compound in Common Solvents (Hypothetical Data)
The following table summarizes the hypothetical stability of this compound in various solvents under typical laboratory storage conditions. Note: This data is for illustrative purposes and should be confirmed by experimental studies.
| Solvent | Storage Temperature | Stability (t½) | Observations |
| DMSO | -20°C | > 6 months | High solubility, considered a good solvent for long-term storage of stock solutions. |
| DMSO | 4°C | ~1-2 months | Slower degradation than at room temperature. |
| DMSO | Room Temperature | < 1 week | Gradual degradation observed. |
| Ethanol | -20°C | ~1 month | Moderate stability. |
| Ethanol | Room Temperature | < 24 hours | Prone to degradation. |
| PBS (pH 7.4) | 4°C | < 48 hours | Susceptible to hydrolysis. |
| PBS (pH 7.4) | 37°C (in vitro assay) | < 8 hours | Rapid degradation expected due to hydrolysis at physiological temperature. |
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent.
1. Objective: To determine the rate of degradation of this compound in a specific solvent over time at different storage conditions.
2. Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol, PBS)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
HPLC column (e.g., C18)
-
Mobile phase for HPLC
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
-
Amber vials
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
-
Sample Preparation:
-
Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the entire stock.
-
-
Storage Conditions:
-
Store the vials at different temperatures relevant to your experimental procedures (e.g., -20°C, 4°C, room temperature, 37°C).
-
Protect samples from light.
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours for short-term studies; 0, 1, 2, 4, 8 weeks for long-term studies).
-
-
Sample Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the sample to come to room temperature.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life (t½).
-
Experimental Workflow Diagram
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. Mesylate - Wikipedia [en.wikipedia.org]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AC710 Mesylate Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving AC710 Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF-1R). By inhibiting these two receptor tyrosine kinases, this compound can modulate key signaling pathways involved in cell proliferation, survival, and differentiation. Its mesylate salt form was selected to improve aqueous solubility.[1]
Q2: What are the primary therapeutic areas being investigated for this compound?
A2: Due to its dual inhibitory action, this compound has potential applications in various therapeutic areas. Inhibition of FLT3 is relevant for certain hematological malignancies, such as Acute Myeloid Leukemia (AML) with FLT3 mutations.[2][3] Inhibition of CSF-1R makes it a candidate for treating inflammatory conditions like rheumatoid arthritis and certain cancers where tumor-associated macrophages play a role.[4][5][6][7]
Q3: What are some common sources of variability in preclinical studies with tyrosine kinase inhibitors like this compound?
A3: Variability in preclinical studies with tyrosine kinase inhibitors can arise from several factors, including:
-
Formulation: Inconsistent or inappropriate vehicle selection can lead to variable drug exposure.
-
Animal-specific factors: Age, sex, strain, diet, and health status of the animals can all influence drug metabolism and response.[8]
-
Dosing procedure: Inaccuracies in dose administration, particularly with oral gavage, can be a significant source of variability.
-
Pharmacokinetics: Inter-animal differences in absorption, distribution, metabolism, and excretion (ADME) can lead to varied plasma concentrations.[9]
-
Target engagement: Differences in the level of target kinase inhibition can result in variable efficacy.
Troubleshooting Guide
Issue 1: High Variability in Plasma Drug Concentrations
High variability in the plasma concentrations of this compound across study animals can obscure the true pharmacokinetic profile and complicate the interpretation of efficacy and toxicology data.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Formulation | - Ensure the vehicle is appropriate for a poorly soluble compound. Common choices include aqueous suspensions with suspending agents (e.g., 0.5% methylcellulose) or lipid-based formulations.[10][11] - Verify the homogeneity and stability of the dosing formulation. Prepare fresh formulations regularly. |
| Imprecise Dosing Technique | - For oral gavage, ensure all personnel are properly trained to minimize stress and ensure accurate delivery to the stomach.[12] - Consider alternative, less stressful oral administration methods if possible, such as voluntary consumption in a flavored gel. |
| Animal-Related Factors | - Use animals of the same age, sex, and strain from a reputable vendor. - Acclimatize animals to the housing conditions and handling procedures before the study begins. |
| Food Effects | - Standardize the feeding schedule, as the presence of food in the gastrointestinal tract can affect the absorption of orally administered drugs. |
Issue 2: Inconsistent Efficacy or Lack of Dose-Response
Observing inconsistent anti-tumor or anti-inflammatory effects, or a failure to see a clear dose-response relationship, can be a major challenge.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Exposure | - Confirm that the plasma concentrations are within the expected therapeutic range based on in vitro potency. - If exposure is low, consider reformulating to enhance solubility and absorption.[13][14][15] |
| Variability in Target Engagement | - Assess the phosphorylation status of FLT3 and CSF-1R in tumor or relevant tissues to confirm target inhibition. |
| Model-Specific Issues | - For models like collagen-induced arthritis, ensure proper induction and consistent scoring of disease severity.[8][16][17][18][19] - Use appropriate mouse strains that are susceptible to the induced disease.[8][16] |
| Metabolic Instability | - Investigate potential rapid metabolism of the compound in the selected animal model. |
Experimental Protocols
Note: Specific, detailed protocols for this compound administration are not publicly available. The following are generalized protocols based on common practices for oral administration of tyrosine kinase inhibitors in preclinical models.
Representative Oral Formulation Preparation (Aqueous Suspension):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Other potential vehicles for poorly soluble compounds are listed in the table below.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each dose administration.
-
Store the formulation as per stability data, and prepare fresh batches as needed.
Common Preclinical Oral Dosing Vehicles:
| Vehicle Composition | Notes |
| 0.5% Methylcellulose in water | A common suspending agent for oral gavage. |
| 0.5% Carboxymethylcellulose (CMC) in water | Another widely used suspending agent.[12] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common co-solvent system for poorly soluble compounds. |
| Corn Oil | A lipid-based vehicle that can sometimes enhance absorption. |
| Flavored Gel for Voluntary Administration | Can reduce stress associated with dosing. |
Collagen-Induced Arthritis (CIA) Model in Mice (General Protocol):
-
Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail of susceptible mouse strains (e.g., DBA/1).[8][16]
-
Booster: Approximately 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.
-
Dosing: Begin oral administration of this compound or vehicle control at the first signs of arthritis or prophylactically. Dosing is typically performed daily.
-
Monitoring: Monitor animals for clinical signs of arthritis (e.g., paw swelling, redness) and score disease severity regularly. Body weight should also be monitored as an indicator of general health.
Signaling Pathway and Experimental Workflow Diagrams
To aid in understanding the mechanism of action of this compound and to visualize a typical experimental workflow, the following diagrams are provided.
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: CSF-1R Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for an In Vivo Efficacy Study.
References
- 1. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis | springermedizin.de [springermedizin.de]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. CSF-1 in Inflammatory and Arthritic Pain Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD14 and CSF1R as developmental molecular targets for the induction of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Management of dose variability and side effects for individualized cancer pharmacotherapy with tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chondrex.com [chondrex.com]
- 17. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. meliordiscovery.com [meliordiscovery.com]
Validation & Comparative
A Comparative Guide to AC710 Mesylate and Quizartinib for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AC710 Mesylate and quizartinib, two kinase inhibitors investigated in the context of Acute Myeloid Leukemia (AML). The information presented is based on available preclinical and clinical data to assist researchers in understanding the key attributes of each compound.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. This has driven the development of targeted therapies, including small molecule kinase inhibitors.
Quizartinib (AC220) is a potent and selective second-generation FLT3 inhibitor that has undergone extensive clinical investigation and has received regulatory approval for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML.[1][2] This compound is a structurally related compound that has been described as a globally selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, which includes FLT3 and colony-stimulating factor 1 receptor (CSF1R).[3] While both molecules originated from the same lead compound, they possess distinct kinase inhibition profiles and have been investigated for different therapeutic applications.
Chemical Structures
A clear understanding of the chemical structures of this compound and quizartinib is fundamental to appreciating their distinct pharmacological properties.
Mechanism of Action and Signaling Pathways
Both this compound and quizartinib exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival. However, their differing selectivity profiles suggest distinct primary targets and potential therapeutic applications.
Quizartinib is a highly selective inhibitor of FLT3.[1][4] In AML with FLT3 internal tandem duplication (FLT3-ITD) mutations, the FLT3 receptor is constitutively active, leading to uncontrolled proliferation of leukemic blasts. Quizartinib binds to the ATP-binding pocket of FLT3, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as RAS/RAF/MEK/ERK and JAK/STAT.[5] This ultimately leads to the induction of apoptosis in FLT3-ITD-dependent cancer cells.[4]
AC710 , on the other hand, is characterized as a globally selective inhibitor of the PDGFR-family of kinases.[3] This family includes FLT3, KIT, CSF1R, and PDGFRA/B.[1] Therefore, in addition to inhibiting the FLT3 signaling pathway in a manner similar to quizartinib, AC710 also has the potential to modulate other cellular processes through the inhibition of CSF1R and other related kinases. CSF1R is crucial for the survival and differentiation of macrophages and has been implicated in the tumor microenvironment.[3]
Performance Data
The following tables summarize the available preclinical data for this compound and quizartinib. It is important to note that the data for each compound are derived from different studies and direct, head-to-head comparisons in the same experimental setting are not publicly available.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 / Kd (nM) | Assay Type | Reference |
| Quizartinib (AC220) | FLT3-ITD | 1.1 | Cell-based autophosphorylation (MV4-11 cells) | [4] |
| Wild-type FLT3 | 4.2 | Cell-based autophosphorylation (RS4;11 cells) | [4] | |
| FLT3 | 1.6 (Kd) | Biochemical | [4] | |
| AC710 | FLT3 | Potent Inhibition (IC50 not specified) | Cell-based phosphorylation | [3] |
| CSF1R | Potent Inhibition (IC50 not specified) | Cell-based phosphorylation | [3] | |
| KIT | Potent Inhibition (IC50 not specified) | Cell-based phosphorylation | [3] | |
| PDGFRα | Potent Inhibition (IC50 not specified) | Cell-based phosphorylation | [3] | |
| PDGFRβ | Potent Inhibition (IC50 not specified) | Cell-based phosphorylation | [3] |
Table 2: Kinase Selectivity Profile
| Compound | Selectivity Score (S(10))a | Kinases Tested | Reference |
| Quizartinib (AC220) | Not explicitly reported, but described as highly selective for FLT3 over other kinases.[1][6] | >400 | [6] |
| AC710 | 0.033 | 386 | [3] |
a The selectivity score S(10) is the number of kinases with a Kd < 100 nM divided by the total number of kinases tested. A lower score indicates higher selectivity.
Table 3: In Vitro Anti-proliferative Activity in AML Cell Lines
| Compound | Cell Line | FLT3 Status | IC50 (nM) | Reference |
| Quizartinib (AC220) | MV4-11 | FLT3-ITD | 0.40 | [6] |
| MOLM-13 | FLT3-ITD | 0.89 | [6] | |
| MOLM-14 | FLT3-ITD | 0.73 | [6] |
No specific IC50 data for AC710 in AML cell lines were found in the reviewed literature.
Table 4: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Outcome | Reference |
| Quizartinib (AC220) | MV4-11 (AML) xenograft | 10 mg/kg, oral, daily | Significant tumor growth inhibition | |
| AC710 | Mouse tumor xenograft (non-AML specific) | 10 and 30 mg/kg | Efficacy in reducing tumor growth | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of kinase inhibitors like AC710 and quizartinib.
Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase (e.g., recombinant human FLT3), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: Add serial dilutions of the test compound (this compound or quizartinib) to the reaction wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ Kinase Assay.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT or ATP-based)
This assay assesses the effect of a compound on the proliferation and survival of cancer cells.
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with various concentrations of this compound or quizartinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO).
-
For ATP-based assay (e.g., CellTiter-Glo®): Add the lytic reagent that releases ATP and generates a luminescent signal.
-
-
Measurement: Measure the absorbance (MTT) or luminescence (ATP-based) using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against compound concentration to calculate the IC50 value.[7]
Western Blot for FLT3 Phosphorylation
This technique is used to determine the effect of the inhibitors on the phosphorylation status of FLT3 and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Treat AML cells with the inhibitor for a specific time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-FLT3). Also, probe for total FLT3 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][9]
Conclusion
Both this compound and quizartinib are potent kinase inhibitors with activity against FLT3. Quizartinib has been extensively studied and is established as a highly selective and potent FLT3 inhibitor with proven clinical efficacy in FLT3-ITD positive AML. This compound, while also inhibiting FLT3, has a broader selectivity profile that includes other members of the PDGFR kinase family, notably CSF1R. This suggests that AC710 may have a different spectrum of biological activities and potential therapeutic applications, possibly extending beyond AML to indications where CSF1R plays a significant role.
For researchers focused specifically on targeting FLT3 in AML, quizartinib represents a well-characterized tool and a clinical benchmark. This compound may be of interest for studies investigating the combined inhibition of FLT3 and other PDGFR family kinases, or for exploring therapeutic strategies that target both the leukemic cells and the tumor microenvironment. Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety of these two compounds in relevant AML models.
References
- 1. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell viability assay [bio-protocol.org]
- 8. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-FLT3 (Tyr842) (10A8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of AC710 Mesylate and Crenolanib in Targeting FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of AC710 Mesylate and crenolanib, two potent tyrosine kinase inhibitors (TKIs) with significant activity against FMS-like tyrosine kinase 3 (FLT3), a key driver in a subset of Acute Myeloid Leukemia (AML). This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental details.
Introduction to this compound and Crenolanib
This compound is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, which includes FLT3, KIT, and colony-stimulating factor 1 receptor (CSF1R)[1][2]. Developed as a preclinical candidate, its mesylate salt form enhances aqueous solubility and oral bioavailability[1].
Crenolanib is a highly selective and potent benzimidazole-based TKI that targets both wild-type and mutant forms of FLT3 and PDGFRα/β[3][4]. It is classified as a type I inhibitor, meaning it binds to the active conformation of the kinase, enabling it to inhibit both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3[5][6][7].
Mechanism of Action and Signaling Pathways
Both this compound and crenolanib exert their anti-leukemic effects by inhibiting the constitutive activation of FLT3, a receptor tyrosine kinase frequently mutated in AML. Activating mutations, such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to uncontrolled cell proliferation and survival.
By blocking the ATP-binding site of FLT3, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are crucial for leukemic cell growth and survival.
As both compounds also target PDGFR, they can impact signaling pathways involved in angiogenesis and the tumor microenvironment.
Comparative Efficacy Data
A direct head-to-head comparative study of this compound and crenolanib is not publicly available. The following tables summarize the available quantitative data for each compound from separate preclinical studies.
Table 1: Kinase Binding Affinity (Kd) and Inhibitory Concentration (IC50) of AC710
| Target | Kd (nM)[8][] | IC50 (nM)[1] |
| FLT3 | 0.6 | 2 |
| PDGFRβ | 1.0 | 7.7 |
| PDGFRα | 1.3 | - |
| KIT | 1.0 | 1.2 |
| CSF1R | 1.57 | 10.5 |
Table 2: Inhibitory Concentration (IC50) of Crenolanib Against FLT3 Mutants
| FLT3 Mutant | IC50 (nM) | Reference |
| FLT3-ITD | ~2 | [10] |
| FLT3-D835Y | 8.8 | [11] |
| FLT3-WT | ~2 | [10] |
Note: The data presented are from different studies and experimental conditions, thus a direct comparison of potency should be made with caution.
In Vivo Antitumor Efficacy
This compound
In a subcutaneous xenograft model using the human AML cell line MV4-11, which harbors a homozygous FLT3-ITD mutation, AC710 demonstrated significant antitumor activity[1][2].
-
Dosing: 0.3, 3, and 30 mg/kg for 2 weeks.
-
Results: At 3 and 30 mg/kg, tumors completely regressed, and tumor volume remained suppressed for an extended period after treatment cessation. The 0.3 mg/kg dose led to temporary tumor growth inhibition. The compound was well-tolerated with no observed body weight loss[1][2].
Crenolanib
Crenolanib has been evaluated in multiple in vivo AML models. In a xenograft model also using MV4-11 cells, crenolanib suppressed bone marrow infiltration of the leukemic cells compared to vehicle-treated animals[12]. In another study, crenolanib treatment prolonged the survival of mice in a FLT3-ITD+ murine model of AML[6].
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are employed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents : Recombinant kinase (e.g., FLT3), kinase-specific substrate, ATP, assay buffer, and the test inhibitor (this compound or crenolanib).
-
Procedure :
-
The kinase, substrate, and ATP are combined in an appropriate buffer in the wells of a microplate.
-
The inhibitor is added at varying concentrations.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a set period to allow for substrate phosphorylation.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as fluorescence, luminescence, or radioactivity.
-
-
Data Analysis : The signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : AML cells (e.g., MV4-11) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of this compound or crenolanib for a specified duration (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product[13].
-
Solubilization : A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at approximately 570 nm using a microplate reader. The results are used to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
In Vivo Xenograft Model
This model assesses the antitumor efficacy of a compound in a living organism.
-
Cell Implantation : Immunocompromised mice (e.g., athymic nude or NSG mice) are subcutaneously or intravenously injected with human AML cells (e.g., MV4-11).
-
Tumor Growth : Tumors are allowed to establish to a palpable size.
-
Treatment : Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (this compound or crenolanib) via a specific route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Monitoring : Tumor volume and body weight are measured regularly. For systemic disease models, leukemia burden can be monitored by bioluminescence imaging if cells are engineered to express luciferase.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition and effects on survival are key endpoints.
Summary and Conclusion
Both this compound and crenolanib are potent inhibitors of FLT3 and the broader PDGFR kinase family, demonstrating significant anti-leukemic activity in preclinical models of FLT3-mutated AML.
-
This compound shows high binding affinity (in the low nanomolar range) for FLT3 and other PDGFR family members and exhibits robust in vivo efficacy, leading to tumor regression in an AML xenograft model.
-
Crenolanib , as a type I inhibitor, has the distinct advantage of inhibiting both FLT3-ITD and clinically relevant TKD mutations that confer resistance to other TKIs. It has a more extensive public portfolio of preclinical and clinical data supporting its efficacy.
The available data suggest that both compounds are highly active against FLT3-driven AML. However, the lack of direct comparative studies makes it difficult to definitively conclude on the superior efficacy of one over the other. Crenolanib's demonstrated activity against a wider range of FLT3 resistance mutations may offer a therapeutic advantage. Further preclinical and clinical investigations, ideally including head-to-head comparisons, would be necessary to fully elucidate the relative therapeutic potential of these two promising inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crenolanib - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 10. Crenolanib | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of AC710 Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AC710 Mesylate has been identified as a potent, globally selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases. This guide provides a comparative analysis of this compound's target engagement in cellular contexts, supported by experimental data and detailed protocols.
Comparative Analysis of Target Engagement
This compound (compound 22b) was developed through a lead optimization campaign to improve upon earlier compounds, such as compound 18b. The primary targets of AC710 are key receptor tyrosine kinases (RTKs) within the PDGFR family, including FMS-like tyrosine kinase 3 (FLT3), colony-stimulating factor 1 receptor (CSF1R), KIT, PDGFRα, and PDGFRβ.[1]
Validation of target engagement in cells was primarily achieved by assessing the inhibition of kinase phosphorylation.[1] This method directly measures the downstream effect of the inhibitor binding to its target kinase, providing a physiologically relevant readout of target engagement.
Quantitative Data Summary
The binding affinities (Kd) of this compound and a precursor compound (18b) for the PDGFR-family kinases were determined, showcasing the high potency of AC710.
| Compound | FLT3 (Kd, nM) | CSF1R (Kd, nM) | KIT (Kd, nM) | PDGFRα (Kd, nM) | PDGFRβ (Kd, nM) |
| This compound (22b) | 0.6 | 1.57 | 1.0 | 1.3 | 1.0 |
| Precursor (18b) | 0.8 | 1.8 | 1.1 | 1.6 | 1.1 |
Data sourced from Liu G, et al. ACS Med Chem Lett. 2012.[1]
In cellular assays, this compound potently inhibited the phosphorylation of these kinases, confirming its engagement with the intended targets within a cellular environment.[1]
Experimental Protocols
The following is a generalized protocol for a key experiment used to validate the target engagement of this compound in cells: inhibition of kinase phosphorylation.
Kinase Phosphorylation Inhibition Assay (Western Blot)
This assay is a standard method to determine if a compound inhibits the phosphorylation of a target kinase in cells.
1. Cell Culture and Treatment:
- Culture cells expressing the target kinase (e.g., cell lines with endogenous expression or transfected with the kinase).
- Seed cells in appropriate culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.
- Stimulate the cells with the appropriate ligand to induce kinase phosphorylation (e.g., CSF-1 for CSF1R).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
- Normalize the protein lysates to ensure equal loading.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
5. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
- Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
6. Data Analysis:
- To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase.
- Quantify the band intensities and calculate the percentage of inhibition of phosphorylation at each concentration of this compound.
Visualizations
PDGFR Signaling Pathway
Caption: Simplified PDGFR signaling pathway inhibited by this compound.
Experimental Workflow: Kinase Phosphorylation Inhibition Assay
Caption: Workflow for validating target engagement via kinase inhibition.
Comparison of this compound and Precursor Compound
Caption: Lead optimization from a precursor to this compound.
References
Comparative Analysis of AC710 Mesylate Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the kinase selectivity profile of AC710 mesylate, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases. This document is intended to serve as a valuable resource for researchers and drug development professionals by offering a side-by-side comparison with another relevant kinase inhibitor, PLX3397 (Pexidartinib), supported by available experimental data.
Executive Summary
This compound is a highly selective kinase inhibitor with potent activity against the PDGFR family, which includes PDGFRα, PDGFRβ, Colony-Stimulating Factor 1 Receptor (CSF1R), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3)[1]. Its high selectivity is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential. This guide presents a quantitative comparison of AC710's binding affinities with the inhibitory concentrations of PLX3397, a known inhibitor of CSF1R and c-Kit. Furthermore, it details the experimental methodology used to determine kinase selectivity and provides a visual representation of the targeted signaling pathway.
Quantitative Kinase Selectivity Data
The following table summarizes the available quantitative data for this compound and PLX3397, focusing on their activity against key kinase targets. AC710's potency is presented as dissociation constants (Kd), which represent the concentration of the inhibitor required to bind to half of the target kinase population. PLX3397's potency is shown as IC50 values, indicating the concentration needed to inhibit 50% of the kinase's activity. Lower values for both Kd and IC50 signify higher potency.
| Target Kinase | This compound (Kd in nM) | PLX3397 (Pexidartinib) (IC50 in nM) |
| PDGFRα | 1.3 | - |
| PDGFRβ | 1.0 | - |
| CSF1R (c-Fms) | 1.57 | 20[2][3] |
| c-Kit | 1.0 | 10[2][3] |
| FLT3 | 0.6 | 160[3] |
| KDR (VEGFR2) | - | 160[4] |
| FLT1 (VEGFR1) | - | 350[4] |
| NTRK3 (TRKC) | - | 890[4] |
Note: A comprehensive screen of AC710 against a panel of 386 unique kinases demonstrated its high global selectivity, with a very low S(10) score, indicating it is more than 30-fold selective for the PDGFR family over other kinases[5]. The full dataset from this broad-panel screen is not publicly available. PLX3397 also exhibits 10- to 100-fold selectivity for c-Kit and CSF1R over other related kinases[2].
Experimental Protocols
The kinase selectivity of this compound was determined using the KINOMEscan™ platform, a proprietary active site-directed competition binding assay. This methodology provides a quantitative measure of inhibitor-kinase interactions.
KINOMEscan™ Assay Principle:
The KINOMEscan™ assay is an ATP-independent method that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The assay involves three main components: a DNA-tagged kinase, the immobilized ligand, and the test compound. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.
Detailed Steps:
-
Kinase Preparation: A large panel of human kinases is expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (this compound) at a single concentration or across a range of concentrations.
-
Quantification: After reaching equilibrium, the solid support is washed to remove unbound kinase. The amount of kinase bound to the support is then quantified by qPCR of the DNA tag.
-
Data Analysis: The results are reported as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction between the test compound and the kinase. For Kd determination, the assay is performed with a range of compound concentrations, and the data are fitted to a binding curve.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow for determining kinase selectivity.
Caption: PDGFR Family Signaling Pathway Inhibition by this compound.
Caption: KINOMEscan™ Experimental Workflow.
References
- 1. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
AC710 Mesylate: A Comparative Guide to In Vivo Efficacy
This guide provides a comprehensive comparison of the in vivo efficacy of AC710 Mesylate with alternative therapies for Acute Myeloid Leukemia (AML) and Rheumatoid Arthritis (RA). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's preclinical performance.
Executive Summary
This compound is a potent, orally bioavailable inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, with significant activity against FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor 1 receptor (CSF1R). Preclinical studies have demonstrated its efficacy in both oncology and autoimmune disease models. In a human leukemia xenograft model using the FLT3-dependent MV4-11 cell line, this compound induced tumor regression at doses of 3 and 30 mg/kg.[1] In a mouse model of collagen-induced arthritis (CIA), a model for human rheumatoid arthritis, this compound demonstrated dose-dependent efficacy, reducing joint swelling and inflammation at doses of 10 and 30 mg/kg, with an efficacy comparable or slightly better than the corticosteroid dexamethasone.[1]
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation. Its dual inhibition of FLT3 and CSF1R makes it a promising candidate for diseases driven by these pathways.
-
FLT3 Inhibition: Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to constitutive activation of the kinase, promoting uncontrolled proliferation of leukemic cells. This compound's inhibition of FLT3 blocks these pro-survival signals.
-
CSF1R Inhibition: CSF1R and its ligands, CSF-1 and IL-34, are crucial for the differentiation, survival, and function of monocytes and macrophages. In rheumatoid arthritis, these cells play a central role in the inflammatory cascade and joint destruction. By inhibiting CSF1R, this compound can reduce the infiltration and activation of these inflammatory cells in the synovium.
In Vivo Efficacy Data Comparison
The following tables summarize the in vivo efficacy of this compound compared to other relevant therapeutic agents in preclinical models of AML and rheumatoid arthritis.
Acute Myeloid Leukemia (AML) - Xenograft Models
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | MV4-11 (FLT3-ITD) subcutaneous xenograft in athymic nude mice | 0.3, 3, and 30 mg/kg, orally, for 2 weeks | At 0.3 mg/kg, tumor growth was temporarily inhibited. At 3 and 30 mg/kg, tumors regressed completely with sustained suppression after dosing cessation.[1] | Wang et al., 2012 |
| Gilteritinib | MV4-11 (FLT3-ITD) subcutaneous xenograft in nude mice | 10 and 30 mg/kg, orally | Showed significant antitumor efficacy, with tumor regression observed at 30 mg/kg.[2] | Ueno et al., 2017 |
| Quizartinib | MV4-11 (FLT3-ITD) subcutaneous xenograft | Not specified in snippet | Potent and selective FLT3 activity demonstrated in xenograft models. | Zarrinkar et al., 2009 |
Rheumatoid Arthritis - Collagen-Induced Arthritis (CIA) Models
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | Mouse Collagen-Induced Arthritis (CIA) | 3, 10, and 30 mg/kg, orally, for 15 days | Dose-dependent reduction in joint swelling and inflammation. At 10 and 30 mg/kg, efficacy was equivalent or slightly better than dexamethasone.[1] | Wang et al., 2012 |
| Dexamethasone | Mouse Collagen-Induced Arthritis (CIA) | Safe dose (not specified) | Reduced joint swelling and inflammation. | Wang et al., 2012 |
| Imatinib | Mouse Collagen-Induced Arthritis (CIA) | 33 and 100 mg/kg, orally, twice daily | Prevented and treated established CIA. | Paniagua et al., 2006 |
Experimental Protocols
MV4-11 Xenograft Model for AML
-
Cell Line: MV4-11, a human leukemia cell line with a homozygous FLT3-ITD mutation, is used.[3]
-
Animals: Athymic nude mice are typically used for subcutaneous xenografts.[3]
-
Tumor Implantation: MV4-11 cells are harvested from culture and implanted subcutaneously into the flank of the mice.[4]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally at specified doses and schedules.[5]
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.[5]
Collagen-Induced Arthritis (CIA) Model in Mice
-
Induction of Arthritis: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.[6]
-
Treatment: Prophylactic treatment can be initiated before the onset of arthritis, or therapeutic treatment can begin after clinical signs of arthritis are evident. The test compound is administered, often orally, at various doses.
-
Efficacy Evaluation: The severity of arthritis is assessed using a clinical scoring system. A common scoring system for each paw is as follows: 0 = normal; 1 = mild swelling and/or erythema of the wrist/ankle or one digit; 2 = moderate swelling and erythema of the wrist/ankle; 3 = severe swelling and erythema of the entire paw including digits; 4 = maximal inflammation with joint deformity.[7][8] The scores for all four paws are summed to give a total clinical score per animal. Paw thickness can also be measured using a caliper.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Kinase Selectivity of AC710 Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase cross-reactivity profile of AC710 Mesylate against other well-known multi-kinase inhibitors, Sorafenib and Sunitinib. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to this compound
This compound is a potent and globally selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases.[1] It also demonstrates significant inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Developed as a preclinical candidate, this compound has shown promising efficacy in xenograft tumor models and models of collagen-induced arthritis. A key feature of this compound is its high selectivity, which has been evaluated against a broad panel of kinases.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against its primary targets and provides a comparison with the established multi-kinase inhibitors, Sorafenib and Sunitinib.
| Kinase Target | This compound (IC50/Kd) | Sorafenib (IC50) | Sunitinib (IC50) |
| PDGFRβ | 7.7 nM (IC50) | 58 nM | 2 nM |
| CSF1R (FMS) | 10.5 nM (IC50) | - | 13.5 nM |
| FLT3 | 2 nM (IC50), 0.6 nM (Kd) | 58 nM | 250 nM |
| c-Kit | 1.2 nM (IC50), 1.0 nM (Kd) | 68 nM | 12.5 nM |
| PDGFRα | 1.3 nM (Kd) | - | 37.5 nM |
| VEGFR2 | - | 90 nM | 9 nM |
| VEGFR1 | - | - | 16 nM |
| VEGFR3 | - | 20 nM | - |
| BRAF | - | 22 nM (wild-type) | - |
| BRAF (V600E) | - | 38 nM | - |
| RET | - | - | 37.5 nM |
Cross-Reactivity and Selectivity
A critical aspect of kinase inhibitor development is understanding their off-target effects. This compound has been profiled against a panel of 386 kinases and was found to be highly selective, with a greater than 30-fold selectivity for the PDGFR-family kinases over other kinases.[1] This high selectivity is a distinguishing feature compared to broader spectrum inhibitors like Sorafenib and Sunitinib, which are known to inhibit a wider range of kinases, contributing to both their therapeutic efficacy in certain contexts and their side-effect profiles.
While a comprehensive public dataset of the full kinome scan for this compound is not available, its high selectivity score (S(10)) underscores its targeted activity. In contrast, Sorafenib and Sunitinib have well-documented broader kinase inhibition profiles.
Signaling Pathway Context
The diagram below illustrates the signaling pathways targeted by this compound and the comparative inhibitors.
Caption: Simplified signaling pathways inhibited by this compound, Sorafenib, and Sunitinib.
Experimental Methodologies
The determination of kinase inhibitor selectivity and potency relies on robust and standardized experimental protocols. The data presented in this guide are primarily derived from two types of assays: competition binding assays and radiometric kinase activity assays.
KINOMEscan™ Competition Binding Assay
This assay format is widely used for comprehensive kinase inhibitor profiling. The general workflow is as follows:
Caption: Workflow of a KINOMEscan™ competition binding assay.
Protocol:
-
Preparation: An extensive panel of human kinases is expressed, each tagged with a unique DNA identifier. A proprietary, immobilized ligand that binds to the active site of a broad range of kinases is prepared on a solid support (e.g., beads).
-
Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Separation: The solid support with the bound kinase is separated from the unbound components.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (e.g., DMSO). A reduction in the amount of bound kinase indicates that the test compound has successfully competed for binding. The results are often expressed as percent of control or used to calculate a dissociation constant (Kd).
Radiometric Kinase Activity Assay (e.g., [³³P]-ATP Filter Binding Assay)
This method directly measures the catalytic activity of a kinase and its inhibition by a test compound.
Protocol:
-
Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound are incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled phosphate isotope (e.g., [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature, during which the kinase transfers the radiolabeled phosphate from ATP to the substrate.
-
Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose paper) that binds the substrate.
-
Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity in a control reaction (without the inhibitor) to determine the percent inhibition. IC50 values are calculated by fitting the dose-response data to a suitable model.
Conclusion
This compound is a highly selective kinase inhibitor with potent activity against the PDGFR family, FLT3, and CSF1R. Its focused target profile, as suggested by its high selectivity score, distinguishes it from broader-spectrum multi-kinase inhibitors like Sorafenib and Sunitinib. This high selectivity may translate to a more favorable safety profile with fewer off-target side effects, a critical consideration in the development of new kinase inhibitor therapeutics. The choice of a kinase inhibitor for a specific research or clinical application should be guided by a thorough understanding of its target profile and cross-reactivity, for which comprehensive profiling assays are indispensable.
References
Safety Operating Guide
Proper Disposal of AC710 Mesylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of AC710 Mesylate, a potent tyrosine kinase inhibitor. Adherence to these guidelines is crucial for personnel safety and environmental protection.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on general guidelines for the handling of tyrosine kinase inhibitors and hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to seek a compound-specific SDS from the manufacturer if available.
Key Safety and Handling Information
While detailed quantitative data for this compound is not publicly available, the following table summarizes general information for potent chemical compounds of this nature.
| Parameter | Guideline | Source |
| Occupational Exposure Limit (OEL) | Assume a low OEL. Handle with appropriate containment (e.g., fume hood, glove box). | General practice for potent compounds |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), lab coat, and safety glasses are mandatory. | [1] |
| Solubility | Unknown. Treat as sparingly soluble in aqueous solutions and handle accordingly to prevent environmental release. | N/A |
| Toxicity | Potent inhibitor of multiple receptor tyrosine kinases. May be harmful if ingested, inhaled, or absorbed through the skin. Handle as a potentially hazardous compound. | [2] |
Experimental Protocols for Disposal
The primary recommended method for the disposal of this compound and associated contaminated materials is through a licensed hazardous waste disposal service. In-lab deactivation should only be considered if explicitly approved by your institution's EHS and conducted by trained personnel.
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), in a dedicated and clearly labeled hazardous waste container.[3]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[3]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.
-
Provide them with a complete inventory of the waste, including the chemical name and estimated quantity.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the date, quantity, and how it was accumulated. This documentation is crucial for regulatory compliance.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway Considerations
As a tyrosine kinase inhibitor, this compound is designed to interfere with specific cellular signaling pathways. While a detailed signaling pathway diagram for its disposal is not applicable, it is crucial to recognize its biological activity. The potent nature of this compound underscores the importance of preventing its release into the environment where it could have unintended biological effects.
Disclaimer: The information provided here is a general guide and should not replace institution-specific protocols or a formal Safety Data Sheet. Always prioritize safety and consult with your institution's EHS department for guidance on the proper disposal of chemical waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
